Dimethyl acid pyrophosphate
CAS No.: 68155-93-1
Cat. No.: VC20876520
Molecular Formula: C2H8O7P2
Molecular Weight: 206.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68155-93-1 |
|---|---|
| Molecular Formula | C2H8O7P2 |
| Molecular Weight | 206.03 g/mol |
| IUPAC Name | [hydroxy(methoxy)phosphoryl] methyl hydrogen phosphate |
| Standard InChI | InChI=1S/C2H8O7P2/c1-7-10(3,4)9-11(5,6)8-2/h1-2H3,(H,3,4)(H,5,6) |
| Standard InChI Key | BPNLLIHZSAFABG-UHFFFAOYSA-N |
| SMILES | COP(=O)(O)OP(=O)(O)OC |
| Canonical SMILES | COP(=O)(O)OP(=O)(O)OC |
Introduction
Chemical Structure and Properties
Chemical Identity
Dimethyl acid pyrophosphate is characterized by its distinctive molecular structure containing two phosphate groups connected by an oxygen atom, with methyl substituents attached to the terminal oxygen atoms. The compound is formally known as [hydroxy(methoxy)phosphoryl] methyl hydrogen phosphate . It has been assigned several identifying parameters in chemical databases and literature:
| Parameter | Value |
|---|---|
| Molecular Formula | C₂H₈O₇P₂ |
| Molecular Weight | 206.03 g/mol |
| CAS Number | 68155-93-1 |
| SMILES Notation | COP(=O)(O)OP(=O)(O)OC |
| InChI | InChI=1S/C2H8O7P2/c1-7-10(3,4)9-11(5,6)8-2/h1-2H3,(H,3,4)(H,5,6) |
| InChIKey | BPNLLIHZSAFABG-UHFFFAOYSA-N |
The compound contains two phosphate groups connected through a bridging oxygen atom, with each phosphate group bearing one methyl ester linkage and one hydroxyl group, giving it both acidic and ester characteristics .
Physical Properties
Dimethyl acid pyrophosphate appears as a liquid at standard conditions and exhibits several noteworthy physical properties that influence its handling, storage, and applications:
| Property | Value |
|---|---|
| Physical State | Liquid |
| Specific Gravity | 1.5 (relative to water) |
| Melting/Freezing Point | < -60°C |
| Decomposition Temperature | Begins at 124°C |
| Flash Point | 204°C (Cleveland Open Cup) |
| Water Solubility | Insoluble |
| Flammability | Not flammable but will burn under fire conditions |
The compound is characterized by its thermal stability up to 124°C, after which decomposition occurs . Despite being classified as noncombustible, it can undergo combustion under certain fire conditions, which is an important consideration for safety protocols during handling and storage .
Structural Characteristics
The molecular structure of dimethyl acid pyrophosphate features a central pyrophosphate backbone with methyl ester groups. This structure enables the molecule to participate in various chemical reactions, particularly those involving phosphate transfer. The predicted collision cross-section data provides insights into the three-dimensional structure of the molecule and its various ionic forms:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 206.98181 | 139.3 |
| [M+Na]⁺ | 228.96375 | 145.0 |
| [M+NH₄]⁺ | 224.00835 | 142.4 |
| [M+K]⁺ | 244.93769 | 145.7 |
| [M-H]⁻ | 204.96725 | 132.7 |
| [M+Na-2H]⁻ | 226.94920 | 138.6 |
| [M]⁺ | 205.97398 | 137.5 |
| [M]⁻ | 205.97508 | 137.5 |
These collision cross-section values provide important information for analytical chemistry applications, particularly in mass spectrometry-based identification and characterization of the compound and its derivatives .
Synthesis and Production
Laboratory Synthesis Methods
The laboratory synthesis of dimethyl acid pyrophosphate typically involves the reaction of dimethyl phosphate with phosphorus oxychloride under carefully controlled conditions. This synthetic approach requires:
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An inert solvent, commonly dichloromethane, to provide a suitable reaction medium
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A base such as triethylamine to neutralize the hydrochloric acid formed during the reaction
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Controlled temperature and reaction time to optimize yield and minimize side product formation
The general reaction scheme involves the nucleophilic attack of dimethyl phosphate on phosphorus oxychloride, followed by subsequent reactions to yield the desired pyrophosphate structure. Careful control of reaction stoichiometry is essential to prevent formation of unwanted higher oligomers of phosphate.
Industrial Production Techniques
At industrial scales, the production of dimethyl acid pyrophosphate employs more sophisticated approaches to maximize efficiency, yield, and product purity:
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Continuous flow reactors are utilized to ensure precise control over reaction conditions
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Automated systems facilitate the handling of reagents and continuous monitoring of reaction parameters
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Process optimization techniques are employed to minimize waste generation and energy consumption
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Purification methods, including fractional distillation and crystallization, are implemented to obtain high-purity product
These industrial processes are designed to be scalable while maintaining strict quality control standards, ensuring consistency in the produced dimethyl acid pyrophosphate for various applications.
Chemical Reactivity
Hydrolysis Reactions
Dimethyl acid pyrophosphate undergoes hydrolysis reactions under various conditions, yielding different products depending on the specific reaction environment:
Acidic Hydrolysis
In acidic conditions, particularly in concentrated hydrochloric acid at elevated temperatures (110-120°C), dimethyl acid pyrophosphate hydrolyzes to form dimethyl phosphate and phosphoric acid. This reaction typically proceeds via an A₍Ac₎2 mechanism, which involves acid-catalyzed bimolecular cleavage of the P–O bond. The reaction yields for similar phosphonate hydrolyses under comparable conditions typically range from 71–93%.
Basic Hydrolysis
Under alkaline conditions, such as in sodium hydroxide solution, hydrolysis occurs more rapidly for methyl esters compared to bulkier alkyl groups. Notably, methyl esters hydrolyze approximately 1,000 times faster than isopropyl esters in basic media. This reaction follows an A₍Al₎1 mechanism, involving base-catalyzed unimolecular cleavage of the C–O bond. The resulting products include various phosphate anion species.
The following table summarizes the hydrolysis behavior under different conditions:
| Condition | Temperature | Time | Major Products | Yield/Conversion |
|---|---|---|---|---|
| 6 M HCl, reflux | 110°C | 12 h | Dimethyl phosphate, Phosphoric acid | 71–93% |
| 1 M NaOH | 25°C | 1 h | Phosphate anions | ~100% |
Reactions with Other Chemicals
Dimethyl acid pyrophosphate exhibits reactivity with various chemical agents:
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With strong oxidizers: The compound undergoes oxidation reactions that can be potentially hazardous, necessitating careful handling procedures
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With alkalis: Reactions with strong bases lead to hydrolysis products, including phosphate derivatives
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With alcohols: In the presence of catalysts like sulfuric acid, dimethyl acid pyrophosphate can participate in esterification reactions to form new phosphate esters
These reactivity patterns highlight the versatility of dimethyl acid pyrophosphate in various chemical transformations, while also underscoring the importance of appropriate safety measures during its handling and use.
Applications
Scientific Research Applications
Dimethyl acid pyrophosphate serves as a valuable reagent in various scientific research domains:
Organic Synthesis
In organic synthesis, dimethyl acid pyrophosphate is extensively used for phosphorylation of alcohols and amines. This application facilitates the formation of phosphonates and other derivatives that are essential in synthetic organic chemistry pathways. The compound's ability to transfer phosphate groups makes it particularly valuable in the preparation of biologically active molecules.
Biochemical Studies
The compound plays a crucial role in studying enzyme mechanisms, particularly those involving phosphorylation reactions. It is instrumental in understanding metabolic pathways related to isoprenoid biosynthesis, including the mevalonate and methylerythritol pathways. For instance, dimethyl acid pyrophosphate has been used to elucidate the catalytic processes of isopentenyl diphosphate isomerase, providing insights into its role in terpenoid biosynthesis.
Medicinal Chemistry
In medicinal chemistry, compounds related to dimethyl acid pyrophosphate are utilized as pyrophosphate mimics. These mimics offer rational modification of pyrophosphate-bearing natural substrates of overexpressed enzymes that cause disease progression . The modified substrates interact differently with enzyme active sites, eventually causing deactivation or providing therapeutically active products that contribute toward inhibition of target enzymes.
Industrial Applications
Dimethyl acid pyrophosphate finds applications in various industrial sectors:
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Environmental monitoring and public health: The compound has been identified as a metabolite of organophosphate pesticides, leading to its study in environmental health contexts
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Agricultural applications: Compounds similar to dimethyl acid pyrophosphate have been studied for their potential in nutrient management and crop yield improvement, particularly in relation to nitrification inhibition
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Chemical intermediate: It serves as an intermediate in the synthesis of various commercial products
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